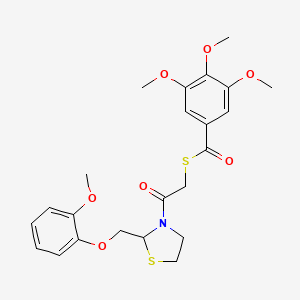
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, methoxyphenoxy group, and trimethoxybenzoyl thioacetyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the thiazolidine intermediate with a methoxyphenol derivative, often using a coupling reagent to facilitate the formation of the ether linkage.
Attachment of the Trimethoxybenzoyl Thioacetyl Moiety: This final step involves the acylation of the thiazolidine intermediate with a trimethoxybenzoyl chloride derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105): A tubulin polymerization inhibitor with potent antiproliferative properties.
Combretastatin A-4 (CA4): Another tubulin polymerization inhibitor with similar structural features and biological activity.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is unique due to its combination of a thiazolidine ring and methoxyphenoxy group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
103181-76-6 |
|---|---|
Molecular Formula |
C23H27NO7S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] 3,4,5-trimethoxybenzenecarbothioate |
InChI |
InChI=1S/C23H27NO7S2/c1-27-16-7-5-6-8-17(16)31-13-21-24(9-10-32-21)20(25)14-33-23(26)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-8,11-12,21H,9-10,13-14H2,1-4H3 |
InChI Key |
KGOKWPVTSICMLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CSC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















